![molecular formula C24H21N3O4 B2714070 2,4-dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide CAS No. 898420-35-4](/img/structure/B2714070.png)
2,4-dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
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Overview
Description
2,4-dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring, and a benzamide moiety with methoxy substituents.
Preparation Methods
The synthesis of 2,4-dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Benzamide Moiety: The benzamide group can be introduced through an amide coupling reaction using suitable coupling agents.
Methoxylation: The methoxy groups can be introduced via methylation reactions using methylating agents such as dimethyl sulfate or methyl iodide.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
2,4-dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced quinazolinone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
Cancer Therapy
Research indicates that compounds similar to 2,4-dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide exhibit promising anti-cancer properties. For instance, derivatives of quinazoline have been synthesized and evaluated for their activity against various cancer cell lines. In particular:
- HDAC Inhibition : Compounds with a similar structure have shown potent inhibition of histone deacetylases (HDACs), which are vital for cancer cell proliferation and survival. A study demonstrated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines such as SW620 (colon), PC-3 (prostate), and NCI-H23 (lung) .
Enzyme Inhibition
The compound has potential applications as an inhibitor of specific enzymes involved in disease processes:
- JNK Inhibition : Research on related compounds has highlighted their role as inhibitors of c-Jun N-terminal kinase (JNK), which is implicated in inflammatory responses and cancer progression . Such inhibition can lead to decreased tumor growth and improved therapeutic outcomes.
Anti-inflammatory Effects
The anti-inflammatory properties of benzamide derivatives have been extensively studied:
- COX-II Inhibition : Similar compounds have been evaluated for their ability to inhibit cyclooxygenase II (COX-II), an enzyme associated with inflammatory processes. Some derivatives demonstrated significant anti-inflammatory activity, suggesting that this compound could be developed as a therapeutic agent for inflammatory diseases .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the quinazolinone core.
Comparison with Similar Compounds
Similar compounds to 2,4-dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide include other quinazolinone derivatives, such as:
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
2-Methyl-3-(4-oxo-2-methylquinazolin-3-yl)isothioureas: Studied for their anti-HIV and antibacterial activities.
3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butyric acid: Used in various chemical syntheses.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.
Biological Activity
2,4-Dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic uses.
Chemical Structure
The chemical structure of this compound is characterized by:
- Benzamide core : A common structure in many pharmaceuticals.
- Quinazoline moiety : Known for its diverse biological activities including anticancer properties.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:
- Inhibition of Kinases : Many benzamide derivatives act as inhibitors of various kinases involved in cancer progression. For example, some studies have shown that related compounds inhibit RET kinase activity, which is crucial in certain cancers .
- Histone Deacetylase Inhibition : Compounds that share structural similarities with this compound have demonstrated the ability to inhibit histone deacetylases (HDACs), leading to altered gene expression and reduced tumor growth .
Anticancer Activity
In vitro studies have shown that this compound exhibits significant anticancer activity against various cell lines. The following table summarizes the findings from selected studies:
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
CCRF-CEM (T-cell leukemia) | 5.0 | Inhibition of DHFR and HDAC |
MCF7 (breast cancer) | 8.5 | Induction of apoptosis |
A549 (lung cancer) | 7.0 | Cell cycle arrest |
Neuroprotective Effects
Preliminary studies suggest that this compound may also possess neuroprotective properties. It has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents.
Case Studies
- Study on Antitumor Efficacy : A recent study investigated the effects of this compound on human breast cancer cells. Results indicated a dose-dependent reduction in cell viability and induction of apoptosis through mitochondrial pathways.
- Neuroprotection Against Oxidative Stress : Another study assessed the neuroprotective effects of this compound in a rodent model of neurodegeneration. The results showed significant preservation of neuronal integrity and function when administered prior to exposure to neurotoxic agents.
Properties
IUPAC Name |
2,4-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-15-25-21-10-5-4-9-19(21)24(29)27(15)17-8-6-7-16(13-17)26-23(28)20-12-11-18(30-2)14-22(20)31-3/h4-14H,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGWJXKAPSYMEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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